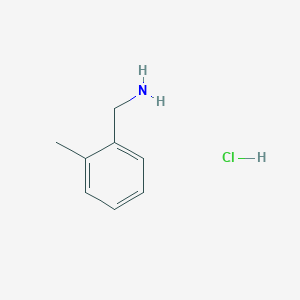
(2-Methylphenyl)methylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)methylazanium chloride is a useful research compound. Its molecular formula is C8H12ClN and its molecular weight is 157.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Intermediates in Drug Synthesis
One of the primary applications of (2-Methylphenyl)methylazanium chloride is as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives can be utilized to develop drugs that target specific biological pathways. For instance, compounds derived from this quaternary ammonium salt have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.
Antimicrobial Activity
Research has indicated that quaternary ammonium compounds exhibit antimicrobial properties. Studies have shown that this compound can act against certain bacterial strains, making it a candidate for developing disinfectants and antiseptics.
Material Science Applications
Surfactants and Emulsifiers
In material science, this compound is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it useful in applications such as coatings, adhesives, and sealants . The compound's amphiphilic nature allows it to stabilize emulsions, which is crucial in the formulation of paints and cosmetics.
Thin Film Deposition
The compound has also been explored for its role in thin film deposition processes. It can serve as a precursor for creating thin films of organic materials used in electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Organic Synthesis Applications
Reagent in Chemical Reactions
this compound is employed as a reagent in various organic reactions, including alkylation and acylation processes. Its quaternary ammonium structure allows it to participate in nucleophilic substitutions, making it a valuable tool for synthetic chemists.
Catalysis
The compound has potential catalytic properties, facilitating reactions that require quaternary ammonium salts. These catalysts are particularly useful in synthesizing complex organic molecules, enhancing reaction rates and yields .
Case Studies and Research Findings
Propiedades
Número CAS |
14865-38-4 |
|---|---|
Fórmula molecular |
C8H12ClN |
Peso molecular |
157.64 g/mol |
Nombre IUPAC |
(2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |
Clave InChI |
AFUROYYNHZQQOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN.Cl |
SMILES canónico |
CC1=CC=CC=C1C[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















